Cas no 64465-63-0 (4-(4-Fluoro-3-methoxyphenyl)phenol)

4-(4-Fluoro-3-methoxyphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol
- 4-(4-fluoro-3-methoxyphenyl)phenol
- DTXSID10613463
- MFCD18312867
- 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
- 64465-63-0
- AKOS015907876
- BS-29151
- DB-396365
- SCHEMBL11689268
- 4-(4-Fluoro-3-methoxyphenyl)phenol
-
- MDL: MFCD18312867
- インチ: InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
- InChIKey: HSXMZCABXXDPEM-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
計算された属性
- 精确分子量: 218.07430775g/mol
- 同位素质量: 218.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 3.3
4-(4-Fluoro-3-methoxyphenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019117578-25g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |
64465-63-0 | 95% | 25g |
$574.56 | 2023-09-01 | |
TRC | F597548-1g |
4-(4-Fluoro-3-methoxyphenyl)phenol |
64465-63-0 | 1g |
$98.00 | 2023-05-18 | ||
Ambeed | A739727-25g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |
64465-63-0 | 98% | 25g |
$574.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739837-5g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |
64465-63-0 | 98% | 5g |
¥1744.00 | 2024-05-05 | |
1PlusChem | 1P00EL1W-5g |
4-(4-Fluoro-3-methoxyphenyl)phenol |
64465-63-0 | 98% | 5g |
$217.00 | 2025-02-27 | |
1PlusChem | 1P00EL1W-1g |
4-(4-Fluoro-3-methoxyphenyl)phenol |
64465-63-0 | 98% | 1g |
$83.00 | 2025-02-27 | |
abcr | AB318807-1 g |
4-(4-Fluoro-3-methoxyphenyl)phenol; 98% |
64465-63-0 | 1g |
€144.00 | 2023-04-26 | ||
A2B Chem LLC | AG79668-5g |
4-(4-Fluoro-3-methoxyphenyl)phenol |
64465-63-0 | 98% | 5g |
$209.00 | 2024-04-19 | |
Crysdot LLC | CD12048048-25g |
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |
64465-63-0 | 95+% | 25g |
$527 | 2024-07-24 | |
1PlusChem | 1P00EL1W-10g |
4-(4-Fluoro-3-methoxyphenyl)phenol |
64465-63-0 | 98% | 10g |
$328.00 | 2025-02-27 |
4-(4-Fluoro-3-methoxyphenyl)phenol 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
4-(4-Fluoro-3-methoxyphenyl)phenolに関する追加情報
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol (CAS 64465-63-0): A Versatile Fluorinated Biphenyl Derivative with Emerging Applications
The 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol (CAS 64465-63-0) represents an important class of fluorinated biphenyl compounds that has gained significant attention in pharmaceutical research and material science. This methoxy-fluorinated biphenol derivative exhibits unique electronic properties due to the strategic positioning of its fluoro and methoxy substituents, making it particularly valuable for designing advanced materials and bioactive molecules.
Recent studies highlight the growing importance of fluorinated aromatic compounds in drug discovery, with particular interest in their enhanced metabolic stability and membrane permeability. The 4'-fluoro-3'-methoxy substitution pattern on this biphenyl scaffold has shown promise in modulating biological activity, as evidenced by its incorporation into various lead compounds under investigation for neurological and inflammatory conditions. Researchers are particularly interested in how the electronic effects of fluorine at the 4'-position influence the molecule's overall properties.
From a synthetic chemistry perspective, 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol serves as a valuable building block for cross-coupling reactions, especially in palladium-catalyzed transformations. The presence of both hydroxyl and methoxy groups provides multiple handles for further functionalization, while the fluorine atom offers opportunities for selective transformations. Current literature suggests increasing applications in the development of liquid crystal materials, where its biphenyl core and fluorine substitution contribute to desirable mesomorphic properties.
The compound's physicochemical properties have been extensively characterized. With a molecular formula of C13H11FO2, this fluorinated biphenyl derivative typically appears as a white to off-white crystalline powder. Its lipophilicity, influenced by both the fluoro substituent and phenolic hydroxyl group, makes it particularly interesting for structure-activity relationship studies in medicinal chemistry. Advanced analytical techniques including NMR spectroscopy and mass spectrometry confirm its structural features and purity.
In material science applications, researchers are exploring 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol as a precursor for advanced polymer systems. The combination of its rigid biphenyl structure and polar functional groups enables the creation of high-performance polymers with tailored thermal and mechanical properties. Recent patents highlight its potential in photoresist materials for semiconductor manufacturing, where its fluorine content contributes to improved etching characteristics.
The synthesis of 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol typically involves multi-step sequences starting from appropriately substituted benzene derivatives. Modern synthetic approaches emphasize atom-economical methods and green chemistry principles, reflecting the growing demand for sustainable production of such fine chemicals. Key steps often include Suzuki-Miyaura coupling to establish the biphenyl linkage, followed by selective fluorination and methoxylation procedures.
Analytical challenges associated with this compound frequently appear in scientific forums, particularly regarding its chromatographic separation from similar biphenyl analogs. The ortho-effect created by the proximity of methoxy and hydroxyl groups influences its spectroscopic signatures and requires specialized analytical methods for accurate characterization. These aspects are particularly relevant for quality control in commercial production.
Market trends indicate growing demand for 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol, especially from the pharmaceutical intermediates sector. The compound's versatility as a building block for more complex structures drives its adoption in drug discovery programs. Current pricing and availability data suggest it remains a specialty chemical with limited but expanding production capacity to meet research needs.
Safety considerations for handling 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol follow standard laboratory protocols for aromatic compounds. While not classified as highly hazardous, proper personal protective equipment is recommended during manipulation. The compound's environmental fate and biodegradability characteristics are subjects of ongoing research, particularly regarding fluorinated organic compounds in general.
Future research directions for 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The unique electronic properties imparted by its substitution pattern may enable novel applications in asymmetric synthesis and molecular recognition. Additionally, its role in developing fluorescent probes and bioimaging agents represents an exciting frontier given the growing importance of these tools in biological research.
For researchers sourcing 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol, verification of chemical purity and isomeric composition remains crucial. Common inquiries in scientific communities focus on distinguishing this specific regioisomer from related structures and optimizing its purification methods. These practical considerations significantly impact experimental outcomes in both academic and industrial settings.
The intellectual property landscape surrounding 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol reflects its growing commercial importance. Recent patent applications disclose novel synthetic routes and applications in electronic materials and pharmaceutical compositions. This activity suggests continued interest from both fine chemical manufacturers and end-user industries in securing rights to specific uses of this versatile compound.
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